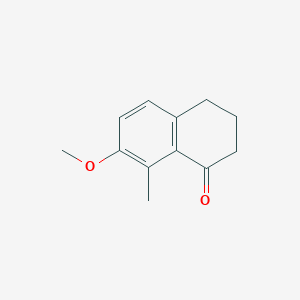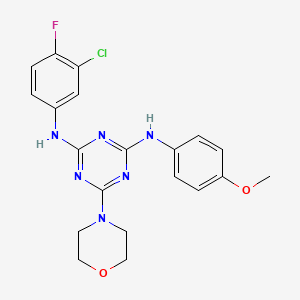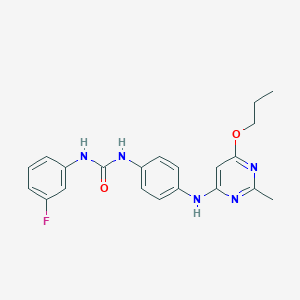
7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a distinct chemical structure characterized by a naphthalene core Its molecular formula is C12H14O2, and it features a methoxy group at the 7th position and a methyl group at the 8th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method starts with the alkylation of a naphthalene derivative, followed by a series of oxidation and reduction reactions. Key reagents used in the synthesis include methyl iodide, sodium hydride, and potassium permanganate. Reaction conditions are carefully controlled to ensure the desired substitutions and transformations on the naphthalene ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with adjustments to accommodate large-scale reactions. This includes optimizing reaction times, temperatures, and purification methods to maximize yield and purity. The use of catalytic processes and continuous flow reactors can enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of the naphthalene ring to introduce additional functional groups.
Reduction: Reduction of the carbonyl group to produce alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions to modify the aromatic core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by further functionalization with nucleophiles.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The unique structure of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one makes it a valuable building block for the synthesis of complex organic molecules, including natural product analogs and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, which could lead to the development of new drugs or therapeutic agents.
Medicine: Preliminary studies have explored its potential as an anti-inflammatory or anti-cancer agent due to its ability to modulate specific biochemical pathways.
Industry: Beyond its medicinal uses, this compound may also find applications in the development of new materials, such as polymers with unique properties or dyes with enhanced stability and colorfastness.
Wirkmechanismus
The mechanism of action of 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one is largely dependent on its interaction with specific molecular targets. For example, if used as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis. The methoxy and methyl groups play crucial roles in determining its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other naphthalene derivatives with varying substituents can be compared to 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one, such as 7-Hydroxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one and 7-Methoxy-8-ethyl-3,4-dihydronaphthalen-1(2H)-one.
Uniqueness: The presence of both the methoxy and methyl groups in specific positions confers unique reactivity and interaction profiles, which can be advantageous in certain chemical reactions and biological assays. The combination of these groups allows for distinct electronic and steric effects, making this compound a valuable compound for targeted applications.
Eigenschaften
IUPAC Name |
7-methoxy-8-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-11(14-2)7-6-9-4-3-5-10(13)12(8)9/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABCONMRWCPGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)CCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)
![N-(2-fluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2797743.png)


![2-methoxy-N-{2-[3-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2797747.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/new.no-structure.jpg)
![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone](/img/structure/B2797751.png)
![(Prop-2-yn-1-yl)({1-[4-(pyridin-3-yl)phenyl]ethyl})amine](/img/structure/B2797752.png)

![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)


